4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether
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Overview
Description
4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether is an organic compound that features a pyrimidine ring substituted with a chloro and methylsulfanyl group, connected via a sulfanyl linkage to a phenyl ring bearing a methyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate precursors such as chloroacetaldehyde, thiourea, and methylthiol.
Substitution Reactions: The chloro and methylsulfanyl groups are introduced via nucleophilic substitution reactions. For instance, 6-chloropyrimidine can be reacted with methylthiol in the presence of a base to yield 6-chloro-2-(methylsulfanyl)pyrimidine.
Coupling with Phenyl Methyl Ether: The final step involves coupling the pyrimidine derivative with phenyl methyl ether through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloro and methylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the phenyl methyl ether group.
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: Similar structure with a trifluoromethyl group instead of the phenyl methyl ether.
Uniqueness
4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether is unique due to the presence of both the pyrimidine and phenyl methyl ether moieties, which can confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)sulfanyl-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c1-16-8-3-5-9(6-4-8)18-11-7-10(13)14-12(15-11)17-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZFKQNGDFYEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC(=NC(=N2)SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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